![molecular formula C23H26N2O5 B175757 benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate CAS No. 127861-60-3](/img/structure/B175757.png)
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is a compound that features two benzyloxycarbonyl groups. These groups are often used as protecting groups in organic synthesis, particularly in peptide synthesis . The compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is a common scaffold in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate typically involves the protection of amino groups using benzyloxycarbonyl groups. The benzyloxycarbonyl group can be introduced using benzyloxycarbonyl chloride in the presence of a base . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl groups can be removed by hydrogenolysis using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Strong acids like hydrogen fluoride or hydrogen bromide in acetic acid can also cleave the benzyloxycarbonyl groups.
Substitution Reactions: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective modification of amino acids.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: The compound is involved in the development of peptide-based drugs.
Industry: It is used in the large-scale synthesis of peptides for pharmaceutical applications.
Wirkmechanismus
The primary function of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate is to protect amino groups during chemical synthesis. The benzyloxycarbonyl groups prevent unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The protection is temporary and can be removed under specific conditions, such as hydrogenolysis or acidolysis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other amino-protecting groups such as:
tert-Butyloxycarbonyl (Boc): Another common protecting group that is more acid-labile compared to benzyloxycarbonyl.
Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis.
Acetyl (Ac): A simpler protecting group that is less commonly used due to its lower stability.
The uniqueness of benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate lies in its dual benzyloxycarbonyl groups, which provide robust protection and can be selectively removed under mild conditions .
Eigenschaften
CAS-Nummer |
127861-60-3 |
|---|---|
Molekularformel |
C23H26N2O5 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-17(22(27)29-15-18-9-4-2-5-10-18)24-21(26)20-13-8-14-25(20)23(28)30-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3,(H,24,26)/t17-,20-/m0/s1 |
InChI-Schlüssel |
GTAMWDZBIDZKPP-PXNSSMCTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Synonyme |
CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


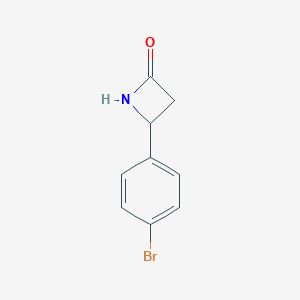
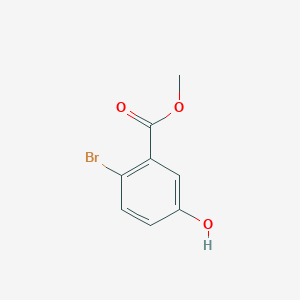
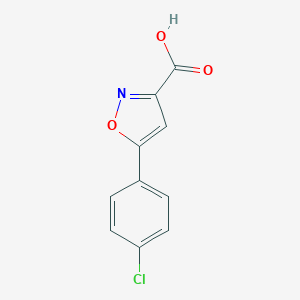
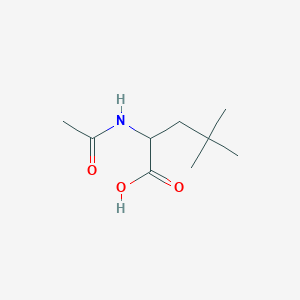
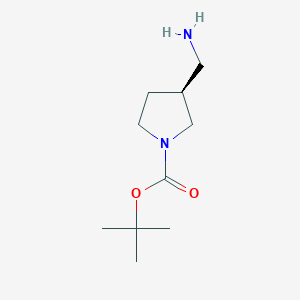
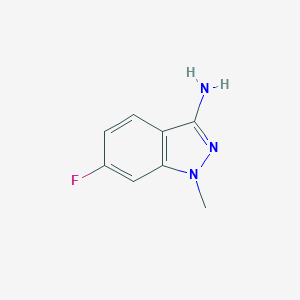
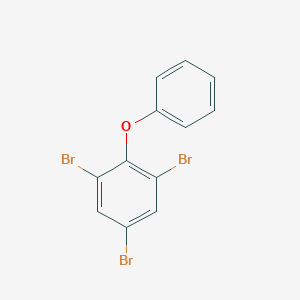
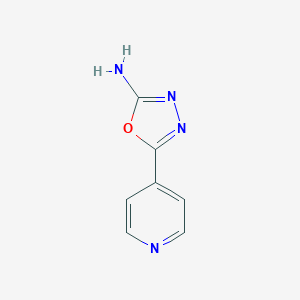
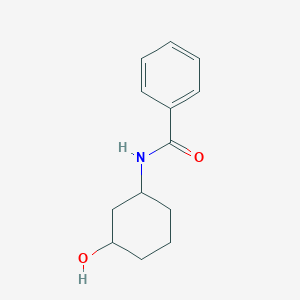
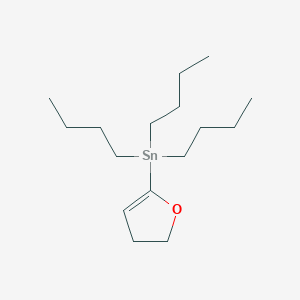
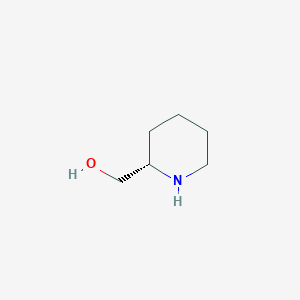

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)

